molecular formula C17H16N2O3S B7746838 [5-(3,4-Dimethylphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

[5-(3,4-Dimethylphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

Cat. No.: B7746838
M. Wt: 328.4 g/mol
InChI Key: XLQPQJBERZGEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(3,4-Dimethylphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is a synthetic organic compound with the molecular formula C17H16N2O3S and a molecular weight of 328.39 g/mol . This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dimethylphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dimethylphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

[5-(3,4-Dimethylphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(3,4-Dimethylphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(3,4-Dimethylphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[5-(3,4-dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-9-4-5-12(6-10(9)2)14-11(3)23-16-15(14)17(22)19(8-18-16)7-13(20)21/h4-6,8H,7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQPQJBERZGEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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